2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c1-33-19-11-9-17(10-12-19)27-22(30)14-28-21-8-3-2-7-20(21)25(24(28)32)29(23(31)15-34-25)18-6-4-5-16(26)13-18/h2-13H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEWIQCONZZOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a member of the thiazolidinone class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.
- Molecular Formula : C26H22ClN3O3S
- Molecular Weight : 492.0 g/mol
- CAS Number : 893786-50-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiazolidinone scaffold.
- Introduction of the chlorophenyl and methoxyphenyl groups via acylation reactions.
- Final purification through recrystallization or chromatography.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of thiazolidinone derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK/ERK pathway .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Similar thiazolidinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins . In vitro studies demonstrated that related compounds significantly decreased levels of interleukins (IL-6 and IL-1) in activated macrophages, suggesting a potential for treating inflammatory diseases .
Case Studies
- Anticancer Study : A recent study synthesized several derivatives of thiazolidinones and evaluated their anticancer effects on human cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating their potential as lead compounds for further development .
- Anti-inflammatory Study : In another investigation, a series of thiazolidinone derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The most potent derivative showed a COX-2 IC50 value significantly lower than that of celecoxib, a standard anti-inflammatory drug, highlighting its therapeutic potential .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Interaction with key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : Alteration of signaling pathways that regulate cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
